molecular formula C21H28N4O B2958188 1-(2-(4-Methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-3-phenylurea CAS No. 898448-70-9

1-(2-(4-Methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-3-phenylurea

Cat. No.: B2958188
CAS No.: 898448-70-9
M. Wt: 352.482
InChI Key: DOMUWYCGOCMUDJ-UHFFFAOYSA-N
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Description

1-(2-(4-Methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-3-phenylurea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent for conditions such as cancer or infectious diseases.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4-Methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-3-phenylurea typically involves the reaction of 4-methylpiperazine with a suitable p-tolyl ethyl halide to form an intermediate, which is then reacted with phenyl isocyanate to yield the final product. The reaction conditions often include:

  • Solvent: Anhydrous conditions using solvents like dichloromethane or tetrahydrofuran.
  • Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures.
  • Catalysts: Base catalysts such as triethylamine may be used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-(2-(4-Methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-3-phenylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction could lead to deoxygenated derivatives.

Mechanism of Action

The mechanism of action of 1-(2-(4-Methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-3-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(4-Methylpiperazin-1-yl)-2-(phenyl)ethyl)-3-phenylurea
  • 1-(2-(4-Methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-3-(4-chlorophenyl)urea

Uniqueness

1-(2-(4-Methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-3-phenylurea is unique due to its specific substitution pattern, which may confer distinct biological activity or chemical reactivity compared to similar compounds. Its methyl and phenyl groups can influence its interaction with biological targets and its overall pharmacokinetic properties.

Properties

IUPAC Name

1-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O/c1-17-8-10-18(11-9-17)20(25-14-12-24(2)13-15-25)16-22-21(26)23-19-6-4-3-5-7-19/h3-11,20H,12-16H2,1-2H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOMUWYCGOCMUDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)NC2=CC=CC=C2)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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